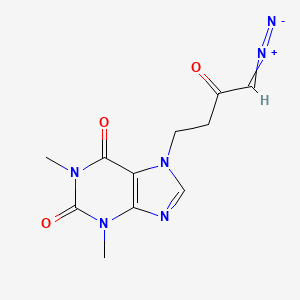
lithium;4-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;4-ethylpyridine is an organolithium compound that combines lithium with 4-ethylpyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium;4-ethylpyridine can be synthesized through the reaction of 4-ethylpyridine with an organolithium reagent such as butyllithium. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction conditions often involve low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors that can handle organolithium reagents safely. The process would likely include steps to ensure the purity of the final product, such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;4-ethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The lithium atom in the compound can be substituted by other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various alkylated pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium;4-ethylpyridine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating new materials with unique properties.
Pharmaceuticals: Research is ongoing to investigate its potential use in drug development.
Wirkmechanismus
The mechanism of action of lithium;4-ethylpyridine involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium;2-ethylpyridine
- Lithium;4-methylpyridine
- Lithium;4-benzylpyridine
Uniqueness
Lithium;4-ethylpyridine is unique due to the presence of the ethyl group at the 4-position of the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and can lead to different reaction pathways and products .
Eigenschaften
CAS-Nummer |
60900-49-4 |
|---|---|
Molekularformel |
C7H8LiN |
Molekulargewicht |
113.1 g/mol |
IUPAC-Name |
lithium;4-ethylpyridine |
InChI |
InChI=1S/C7H8N.Li/c1-2-7-3-5-8-6-4-7;/h2-6H,1H3;/q-1;+1 |
InChI-Schlüssel |
XHXAESXTTPYGFC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[CH-]C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)










![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)

